Tetradecylzinc bromide, 0.5M in tetrahydrofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetradecylzinc bromide is a chemical compound that is often used in research and development . It is typically available as a 0.5M solution in tetrahydrofuran .

Molecular Structure Analysis

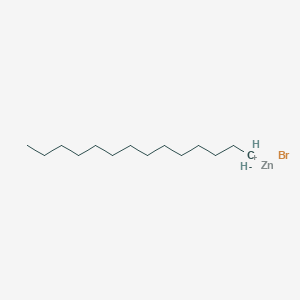

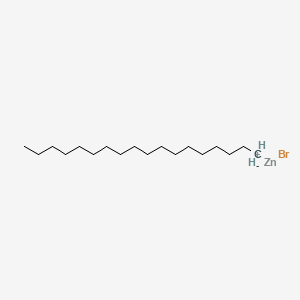

The molecular formula of Tetradecylzinc bromide is C14H29BrZn . This indicates that it consists of a tetradecyl (14 carbon alkyl) group bonded to a zinc-bromide moiety.Aplicaciones Científicas De Investigación

Organic Synthesis

Tetradecylzinc bromide is a valuable reagent in organic synthesis, particularly in the preparation of α-brominated carbonyl compounds . It facilitates the α-bromination reaction of acetophenone derivatives, which are crucial intermediates in the production of pharmaceuticals, pesticides, and other chemicals. This reaction is significant due to its high yield, safety, and cost-effectiveness, making it suitable for undergraduate experimental teaching and reinforcing fundamental skills in chemistry experimentation .

Catalyst in Desulfurization

In environmental science, Tetradecylzinc bromide serves as an effective catalyst in the ultrasound-assisted extractive/oxidative desulfurization process. It is used to remove sulfur from model oil, acting as a reaction-induced self-separation catalyst. This application is particularly relevant in reducing sulfur oxide emissions, which are harmful pollutants causing global air pollution and acid rain .

Photoredox Catalysis

The compound is also used in the design of aminoacridinium organophotoredox catalysts . These catalysts are employed in various light-driven organic transformations, showcasing the compound’s versatility in facilitating reactions that require light activation .

Safety and Hazards

Propiedades

IUPAC Name |

bromozinc(1+);tetradecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29.BrH.Zn/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPOLEHLJIUCFW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC[CH2-].[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29BrZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Morpholino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333765.png)

![2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333780.png)

![3-[(4-Morpholino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333793.png)

![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)